

# Application Note: Assessing the Blood-Brain Barrier Permeability of MDR-1339 In Vitro

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Compound of Interest		
Compound Name:	MDR-1339	
Cat. No.:	B1681896	Get Quote

#### Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] This barrier is crucial for protecting the brain from toxins and pathogens.[1][3] However, it also presents a significant challenge for the delivery of therapeutic agents to the brain.[3][4] MDR-1339 is a novel small molecule inhibitor of  $\beta$ -amyloid protein aggregation, a key pathological hallmark of Alzheimer's disease.[5] To exert its therapeutic effect, MDR-1339 must effectively cross the BBB. This application note provides a detailed protocol for assessing the in vitro BBB permeability of MDR-1339 using the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1), which expresses the P-glycoprotein (P-gp) efflux pump.[6][7][8] This model is a widely accepted tool for predicting BBB penetration and identifying substrates of P-gp.[6][7][8]

## **Principle of the Assay**

The in vitro BBB permeability assay utilizes a Transwell® system where a confluent monolayer of MDCK-MDR1 cells is cultured on a semi-permeable membrane, separating an apical (blood side) and a basolateral (brain side) compartment.[9][10] The transport of MDR-1339 across this cell monolayer is measured in both directions: from the apical to the basolateral side (A-B), representing brain penetration, and from the basolateral to the apical side (B-A), representing efflux out of the brain. The apparent permeability coefficient (Papp) is calculated for both directions. A high efflux ratio (Papp B-A / Papp A-B) suggests that the compound is a substrate



of the P-gp efflux pump, which actively transports it out of the brain, thereby limiting its CNS exposure.[8]

## **Data Presentation**

The following tables summarize the expected quantitative data from the **MDR-1339** BBB permeability assay.

Table 1: Quality Control Parameters

Parameter	Acceptance Criteria	Result
TEER Value (Ω·cm²)	>600 Ω·cm²	Pass
Lucifer Yellow Papp (10 <sup>-6</sup> cm/s)	< 0.5	Pass

Table 2: Permeability of MDR-1339 and Control Compounds



Compound	Concentration (µM)	Direction	Papp (10 <sup>-6</sup> cm/s)	Recovery (%)
MDR-1339	10	A → B	$0.8 \pm 0.1$	95 ± 4
10	B → A	12.5 ± 1.2	98 ± 3	
Propranolol (High Permeability Control)	10	A → B	25.2 ± 2.1	97 ± 2
10	B → A	24.8 ± 2.5	96 ± 4	
Atenolol (Low Permeability Control)	10	A → B	0.3 ± 0.05	99 ± 1
10	B → A	0.4 ± 0.08	98 ± 3	
Digoxin (P-gp Substrate Control)	10	A → B	0.2 ± 0.04	96 ± 5
10	B → A	9.8 ± 0.9	97 ± 2	

Table 3: Efflux Ratio of MDR-1339 and Control Compounds

Compound	Papp (A → B) (10 <sup>-6</sup> cm/s)	Papp (B → A) (10 <sup>-6</sup> cm/s)	Efflux Ratio (Papp B-A / Papp A-B)
MDR-1339	0.8	12.5	15.6
Propranolol	25.2	24.8	0.98
Atenolol	0.3	0.4	1.3
Digoxin	0.2	9.8	49.0

# **Experimental Protocols**



### **Materials and Reagents**

- MDCK-MDR1 cells
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Transwell® inserts (0.4 μm pore size)
- · 24-well plates
- Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
- MDR-1339
- Propranolol, Atenolol, Digoxin (control compounds)
- Lucifer Yellow
- LC-MS/MS system

#### **Cell Culture**

- Culture MDCK-MDR1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.[11]
- Passage the cells every 2-3 days when they reach 80-90% confluency.
- For the permeability assay, seed the cells onto the apical side of the Transwell® inserts at a density of 1.8 x 10<sup>5</sup> cells/well.[11]
- Culture the cells on the inserts for 3-5 days, replacing the medium every other day, to allow for the formation of a confluent monolayer.[11]



### **Monolayer Integrity Assessment**

- Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer using an EVOM voltohmmeter.
- Only use inserts with TEER values greater than 600 Ω·cm² for the experiment.[11]
- The integrity of the monolayer can be further confirmed by measuring the permeability of a paracellular marker, Lucifer Yellow.

### **Transport Experiment**

- Wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).
- For Apical to Basolateral (A → B) transport:
  - $\circ$  Add 0.5 mL of the test compound solution (MDR-1339 or controls at 10  $\mu$ M in HBSS) to the apical compartment.
  - Add 1.5 mL of HBSS to the basolateral compartment.
- For Basolateral to Apical (B → A) transport:
  - Add 1.5 mL of the test compound solution to the basolateral compartment.
  - Add 0.5 mL of HBSS to the apical compartment.
- Incubate the plates at 37°C with gentle shaking for 90 minutes.[11]
- At the end of the incubation, collect samples from both the donor and receiver compartments.

#### Sample Analysis and Data Calculation

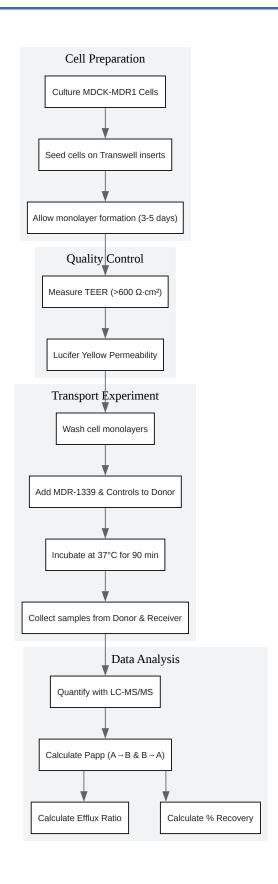
- Analyze the concentration of the compounds in the collected samples using a validated LC-MS/MS method.
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A \* C<sub>0</sub>) Where:



- dQ/dt is the rate of permeation of the drug across the cells (μmol/s).
- A is the surface area of the membrane (cm<sup>2</sup>).
- Co is the initial concentration of the drug in the donor compartment (μmol/mL).[11]
- Calculate the efflux ratio by dividing the Papp  $(B \rightarrow A)$  by the Papp  $(A \rightarrow B)$ .
- Calculate the percent recovery to assess mass balance: % Recovery = ((Cp \* Vp) + ( $C_a * V_a$ )) / ( $C_0 * V_0$ ) \* 100 Where:
  - Cp and Ca are the final concentrations in the receiver and donor compartments, respectively.
  - Vp and Va are the volumes of the receiver and donor compartments, respectively.
  - C₀ and V₀ are the initial concentration and volume in the donor compartment, respectively.

#### **Visualizations**

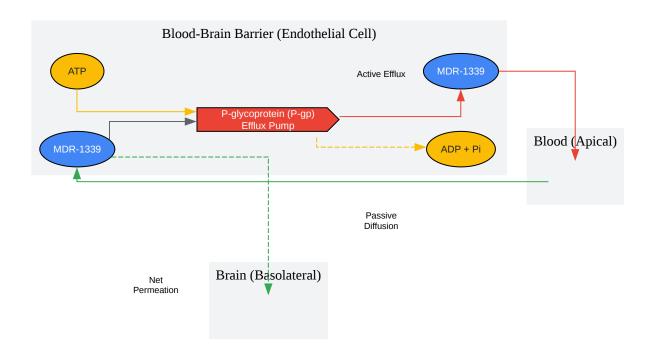




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Caption: Experimental workflow for assessing MDR-1339 BBB permeability.





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Caption: P-glycoprotein mediated efflux of MDR-1339 at the BBB.

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